molecular formula C12H12F2O2 B1481206 2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde CAS No. 1851047-15-8

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Cat. No. B1481206
CAS RN: 1851047-15-8
M. Wt: 226.22 g/mol
InChI Key: SSWQSNFVUNFRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is a chemical compound with the molecular formula C12H12F2O2 . It has an average mass of 226.219 Da and a monoisotopic mass of 226.080536 Da . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde consists of a benzaldehyde group attached to a difluorocyclobutyl group via a methoxy bridge . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Flavoring Agent in Food and Cosmetics

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde: may be used as a flavoring agent due to its structural similarity to other methoxybenzaldehydes, which are known for their refreshing fragrance . These compounds are commonly used in food and cosmetics, enhancing the taste and scent of products.

Medicinal Properties

Similar to other methoxybenzaldehydes, this compound could exhibit significant medicinal properties. It might be explored for potential anti-acetylcholinesterase, antityrosinase, and antileukemic activities, contributing to pharmaceutical research and development .

Biosynthesis Research

The biosynthesis of benzoic acid derivatives in plants is a significant area of research. This compound could serve as a model to study the enzymatic pathways and mechanisms involved in the formation of similar organic compounds in plants .

Sensory Additives in Animal Feed

Given its potential as a flavoring agent, it could also be used as a sensory additive in animal feed. Its safety and efficacy for this purpose would need to be evaluated to ensure it meets regulatory standards for animal consumption .

properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-12(14)5-9(6-12)8-16-11-4-2-1-3-10(11)7-15/h1-4,7,9H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWQSNFVUNFRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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